5-Bromo-3,3-dimethylindoline-7-carbonitrile

Description

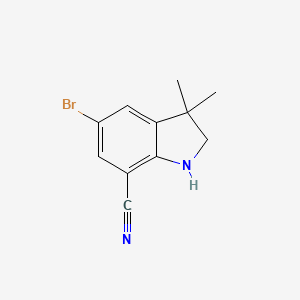

5-Bromo-3,3-dimethylindoline-7-carbonitrile is a bicyclic heteroaromatic compound featuring an indoline core (a dihydroindole system) with substituents at positions 3, 5, and 6. Its structure includes:

- Bromine at position 5, which acts as an electron-withdrawing group and influences reactivity.

- Dimethyl groups at position 3, contributing steric bulk and hydrophobicity.

- Nitrile at position 7, a strong electron-withdrawing functional group that enhances electrophilic substitution selectivity.

Properties

Molecular Formula |

C11H11BrN2 |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

5-bromo-3,3-dimethyl-1,2-dihydroindole-7-carbonitrile |

InChI |

InChI=1S/C11H11BrN2/c1-11(2)6-14-10-7(5-13)3-8(12)4-9(10)11/h3-4,14H,6H2,1-2H3 |

InChI Key |

PYCQGUVASQZJOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C(C=C(C=C21)Br)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3-dimethylindoline-7-carbonitrile typically involves the reaction of 5-bromo-1H-indole-3-carbaldehyde with appropriate reagents under specific conditions. One common method involves the use of isopropenylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (around -40°C) to yield the desired product . The reaction conditions are crucial to ensure high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, ensuring the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3-dimethylindoline-7-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic substitution reactions are common due to the presence of the bromine atom and the indole nucleus.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

5-Bromo-3,3-dimethylindoline-7-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3,3-dimethylindoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-Bromo-3,3-dimethylindolin-2-one (CAS 120902-45-6, )

- Structure : Indoline core with bromine (C5), dimethyl (C3), and a ketone (C2).

- Key Differences :

- Functional Group : The ketone at C2 (vs. nitrile at C7) reduces electron-withdrawing effects compared to the nitrile, altering reactivity in nucleophilic additions.

- Synthesis : Likely synthesized via bromination of 3,3-dimethylindolin-2-one, analogous to methods in (bromination in acetic acid).

- Applications : Indolin-2-ones are intermediates in pharmaceuticals (e.g., kinase inhibitors), but the nitrile in the target compound may enhance binding to metalloenzymes.

7-Bromo-3-oxoisoindoline-4-carbonitrile (CAS 1370467-88-1, )

- Structure : Isoindoline core (benzene fused to a 5-membered ring) with bromine (C7), ketone (C3), and nitrile (C4).

- Key Differences :

- Ring System : Isoindoline vs. indoline alters aromaticity and electronic distribution.

- Substituent Positions : Nitrile at C4 (vs. C7) directs electrophilic substitution differently.

- Molecular Weight : Lower molar mass (237.05 g/mol) compared to the target compound (estimated ~265 g/mol for C₁₀H₁₀BrN₂), affecting solubility and pharmacokinetics.

5-Bromo-6-methyl-2-pyridinecarbonitrile (CAS 1173897-86-3, )

- Structure : Pyridine ring with bromine (C5), methyl (C6), and nitrile (C2).

- Key Differences :

- Aromatic System : Pyridine’s nitrogen induces strong electron deficiency, making it more reactive than indoline in nucleophilic substitution.

- Substituent Effects : Methyl at C6 increases steric hindrance, while bromine at C5 deactivates the ring similarly to the target compound.

5-Bromo-7-methylindole-3-carboxaldehyde ()

- Structure : Indole core with bromine (C5), methyl (C7), and formyl (C3).

- Key Differences :

- Functional Group : Aldehyde (C3) vs. nitrile (C7) offers distinct reactivity (e.g., forming Schiff bases vs. participating in cycloadditions).

- Applications : Indole carboxaldehydes are common in drug discovery (e.g., antiviral agents), but nitriles may improve metabolic stability.

Comparative Data Table

Biological Activity

5-Bromo-3,3-dimethylindoline-7-carbonitrile (BDMIC) is an indole derivative that has garnered attention in recent years due to its diverse biological activities. This compound features a bromine atom and a carbonitrile group, which enhance its reactivity and potential therapeutic applications. The following sections detail its biological activity, including mechanisms of action, case studies, and comparative data with other related compounds.

Chemical Structure and Properties

The molecular formula for BDMIC is . Its structure includes a bicyclic indole system, which is known for its significance in various biological activities. The presence of both bromine and carbonitrile groups contributes to its unique reactivity profile.

Research indicates that BDMIC interacts with various biological targets, influencing multiple cellular processes:

- Enzyme Inhibition : BDMIC has been shown to inhibit specific enzymes critical for cancer cell proliferation and survival.

- Cellular Signaling : It affects cellular signaling pathways that are crucial for gene expression and metabolic processes.

- Anticancer Activity : Studies have demonstrated that BDMIC exhibits significant anticancer properties against various cancer cell lines.

Anticancer Properties

BDMIC has been evaluated for its anticancer activity through various in vitro and in vivo studies. Notably:

- In Vitro Studies : BDMIC demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound induced apoptosis through caspase activation and increased reactive oxygen species (ROS) formation .

- In Vivo Studies : Animal models treated with BDMIC showed reduced tumor growth in xenograft models. For example, treatment with BDMIC at doses of 10 mg/kg resulted in significant tumor regression in MDA-MB-468 breast cancer-bearing mice .

Antimicrobial Activity

BDMIC also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that BDMIC is more potent than some conventional antibiotics.

Comparative Analysis with Related Compounds

To understand the unique properties of BDMIC, it is helpful to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Key Differences |

|---|---|

| 5-Bromo-1,3-dimethylindole | Lacks the carbonitrile group; different reactivity |

| 1,3-Dimethylindole-7-carbonitrile | Does not have bromine substitution; altered properties |

| 5-Bromo-indole | Lacks methyl groups; influences steric and electronic properties |

BDMIC stands out due to its combination of bromine and carbonitrile groups, which provide distinct reactivity profiles compared to other indole derivatives.

Case Studies

Several case studies highlight the biological activities of BDMIC:

- Case Study on Anticancer Activity :

-

Case Study on Antimicrobial Effects :

- Another study assessed the antimicrobial efficacy of BDMIC against clinical isolates of E. coli. Results indicated that BDMIC had a significantly lower MIC compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.